4-(Hydroxymethyl)cinnamic acid methyl ester

lipophilicity ADME prediction physicochemical profiling

4-(Hydroxymethyl)cinnamic acid methyl ester (CAS 141286-90-0) is a para-substituted cinnamate ester in which the phenyl ring bears a reactive benzylic alcohol (-CH₂OH) functionality rather than the more common phenolic -OH, methoxy, or unsubstituted patterns. Its systematic name is methyl (E)-3-[4-(hydroxymethyl)phenyl]prop-2-enoate; the molecular formula is C₁₁H₁₂O₃ and the monoisotopic mass is 192.0786 Da.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 141286-90-0
Cat. No. B3322015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)cinnamic acid methyl ester
CAS141286-90-0
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=C(C=C1)CO
InChIInChI=1S/C11H12O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7,12H,8H2,1H3/b7-6+
InChIKeySMTNPMJQAAVKTN-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)cinnamic Acid Methyl Ester (CAS 141286-90-0): Core Identity and Structural Context


4-(Hydroxymethyl)cinnamic acid methyl ester (CAS 141286-90-0) is a para-substituted cinnamate ester in which the phenyl ring bears a reactive benzylic alcohol (-CH₂OH) functionality rather than the more common phenolic -OH, methoxy, or unsubstituted patterns [1]. Its systematic name is methyl (E)-3-[4-(hydroxymethyl)phenyl]prop-2-enoate; the molecular formula is C₁₁H₁₂O₃ and the monoisotopic mass is 192.0786 Da [1]. The compound is also designated as Ozagrel Impurity 7, linking it directly to the industrial synthesis of the antiplatelet agent ozagrel [2].

Reactive benzylic alcohol handle for orthogonal late-stage modification
Certified reference standard for ozagrel impurity profiling
Differentiated from phenolic or unsubstituted cinnamate analogs

Why 4-(Hydroxymethyl)cinnamic Acid Methyl Ester Cannot Be Replaced by Common Cinnamate Analogs


Generic substitution with lower-cost bulk cinnamates such as methyl cinnamate or methyl p-coumarate is not chemically equivalent because the benzylic alcohol moiety of 4-(hydroxymethyl)cinnamic acid methyl ester provides a distinct combination of hydrogen-bond donor/acceptor character and a convertible synthetic handle that is absent in phenolic or unsubstituted analogs [1]. This group is amenable to chemoselective oxidation to the aldehyde, conversion to a leaving group for nucleophilic displacement, or use as a chain-extending building block in multistep medicinal chemistry sequences, whereas the phenolic -OH of methyl p-coumarate is both more acidic and far less electrophilic at carbon [2]. The quantitative evidence below clarifies where these differences translate into measurable property and application advantages.

Synthetic handle mismatch Benzylic alcohol provides chemoselective oxidation and displacement; common cinnamates lack an equivalent electrophilic para carbon, altering derivatization routes.
Analytical method incompatibility Only this CAS-numbered impurity is qualified for ozagrel HPLC methods; substitution with another cinnamate invalidates relative response factors and peak identification.
Lipophilicity and extraction shift The target compound is more hydrophilic than methyl 4-hydroxycinnamate, which may alter chromatographic retention, sample preparation, and partition-based workflows.

Quantitative Differentiation Evidence for 4-(Hydroxymethyl)cinnamic Acid Methyl Ester Against Closest Structural Analogs


Computed Lipophilicity (XLogP3) Difference Relative to Methyl 4-Hydroxycinnamate

The target compound exhibits a computed XLogP3 = 1.7, versus XLogP3 = 2.3 for the direct para-hydroxy analog methyl 4-hydroxycinnamate (methyl p-coumarate, CAS 3943-97-3), both generated by the same PubChem XLogP3 algorithm [1]. The -0.6 log unit difference indicates that replacement of the phenolic -OH with a -CH₂OH group measurably lowers lipophilicity and predicts enhanced aqueous solubility, a factor that can influence extraction efficiency and chromatographic retention in analytical methods [1].

Lipophilicity (XLogP3)
Reported
ΔXLogP3 = -0.6
More hydrophilic profile may influence extraction and retention
Algorithm-based; experimental logD may differ
lipophilicity ADME prediction physicochemical profiling

Hydrogen-Bond Donor Count and Synthetic Handle Differentiation vs. Methyl Cinnamate

4-(Hydroxymethyl)cinnamic acid methyl ester possesses one hydrogen-bond donor (benzylic -OH) and three acceptors, compared to zero donors and two acceptors for unsubstituted methyl cinnamate (CAS 103-26-4) [1]. The additional -CH₂OH group enables site-specific derivatization: the benzylic alcohol can be oxidized to the corresponding aldehyde (methyl 4-formylcinnamate, CAS 58045-41-3) or converted to a halide for nucleophilic displacement, transformations that are chemoselectively orthogonal to the α,β-unsaturated ester . Methyl cinnamate lacks this reactive locus entirely, making it unsuitable for sequences requiring late-stage functionalization at the para position.

H-Bond Donors & Reactivity
Class-level inference
Target: 1 donor, CH₂OH handle vs Methyl cinnamate: 0 donors, no handle
Enables orthogonal late-stage functionalization
Reactivity principles; substrate-specific yields require validation
hydrogen bonding synthetic accessibility medicinal chemistry building blocks

Designation as a Pharmacopeial Impurity Reference: Ozagrel Impurity 7

The compound is formally catalogued as Ozagrel Impurity 7 (CAS 141286-90-0), a process-related impurity arising during the synthesis of the antiplatelet drug ozagrel . Procurement as a characterized reference standard with certified purity permits quantitation in HPLC or UPLC methods, enabling pharmaceutical manufacturers to meet ICH Q3A/B thresholds for unknown impurities. Generic cinnamates such as methyl 4-hydroxycinnamate are not specified for this regulatory purpose and lack the co-validated chromatographic retention data and relative response factors established for this specific para-hydroxymethyl substitution pattern.

Impurity Reference Identity
Data to verify
Designated Ozagrel Impurity 7
Certified standard supports method validation for ozagrel QC
Regulatory status review advised; confirm current pharmacopeial listing
pharmaceutical quality control reference standards impurity profiling

Procurement-Driven Application Scenarios for 4-(Hydroxymethyl)cinnamic Acid Methyl Ester


Late-Stage Diversification in HDAC Inhibitor Medicinal Chemistry

The benzylic alcohol group permits chemoselective oxidation or conversion to a leaving group, enabling installation of zinc-binding motifs or linkers after the cinnamate scaffold has been assembled via Heck or Wittig chemistry, as employed in patent exemplifications of HDAC6-targeted conjugates .

Certified Impurity Reference for Ozagrel API Release Testing

Quality control laboratories performing HPLC purity analysis of ozagrel active pharmaceutical ingredient require this specific CAS-numbered impurity standard to establish system suitability, calculate relative response factors, and ensure that the para-hydroxymethyl impurity is resolved from the API peak and from other structurally related impurities .

Multistep Synthesis Requiring Orthogonal para-Functionalization

When a synthetic route demands that the acrylate ester remain intact while the para position is elaborated (e.g., to introduce an aldehyde for reductive amination or a halide for cross-coupling), only the hydroxymethyl variant provides the necessary chemoselectivity; methyl cinnamate and methyl 4-hydroxycinnamate are either non-reactive or require protection/deprotection sequences that reduce yield and raise cost .

Application
Selection Property
Validation Focus
HDAC Inhibitor Diversification
Orthogonal para-functionalization capability
Chemoselectivity and derivatization yields
Ozagrel API Impurity Testing
Certified impurity reference identity
HPLC resolution and response factor validation
Multistep Synthesis with Intact Acrylate
Hydroxymethyl handle without protecting groups
Synthetic sequence efficiency and intermediate stability
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